Isoxazol-3-YL-methylamine hydrochloride

Neuroscience GABA Receptor Epilepsy

Isoxazol-3-YL-methylamine hydrochloride (IUPAC: N-methyl-1,2-oxazol-3-amine hydrochloride; CAS 1273566-13-4) is a pivotal heterocyclic building block in contemporary medicinal chemistry. It features an N-methylated isoxazole core with an aminomethyl side chain, isolated as a stable hydrochloride salt.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56
CAS No. 1273566-13-4
Cat. No. B2914756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-3-YL-methylamine hydrochloride
CAS1273566-13-4
Molecular FormulaC4H7ClN2O
Molecular Weight134.56
Structural Identifiers
SMILESCNC1=NOC=C1.Cl
InChIInChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H
InChIKeyMWXBFHJQWUXYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-3-YL-methylamine hydrochloride (CAS 1273566-13-4) – A Benchmark Heterocyclic Building Block for CNS and Anticancer Drug Discovery


Isoxazol-3-YL-methylamine hydrochloride (IUPAC: N-methyl-1,2-oxazol-3-amine hydrochloride; CAS 1273566-13-4) is a pivotal heterocyclic building block in contemporary medicinal chemistry . It features an N-methylated isoxazole core with an aminomethyl side chain, isolated as a stable hydrochloride salt. This compound is recognized as a versatile scaffold for the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders . Preclinical evidence suggests it acts as a gamma-aminobutyric acid (GABA) agonist, capable of inhibiting the synthesis of excitatory neurotransmitters glutamate and aspartate, and producing depolarizing responses in rat hippocampal neurons, indicating potential utility in epilepsy and Parkinson's disease research .

Why Isoxazol-3-YL-methylamine hydrochloride (CAS 1273566-13-4) Cannot Be Replaced by Generic Isoxazole Analogs


Generic isoxazole building blocks, such as isoxazol-3-ylmethanamine (CAS 131052-58-9) or 5-methylisoxazol-3-yl)methanamine (CAS 1050590-34-5), share a core heterocycle but differ critically in substituent pattern, which dictates their biological target engagement and synthetic utility. Isoxazol-3-YL-methylamine hydrochloride is uniquely defined by its N-methyl substitution at the 3-amino position, a structural feature that significantly alters its hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to primary amines or unsubstituted isoxazoles [1]. This N-methylation confers distinct pharmacological properties, including its reported GABAergic activity, which is not observed for the non-methylated analog . Furthermore, isoxazoles lacking C(3)-substitution are prone to hydrolytic ring opening under physiological conditions, a liability that is mitigated in this C(3)-substituted derivative, making it a more reliable scaffold for drug development [2].

Isoxazol-3-YL-methylamine hydrochloride (CAS 1273566-13-4): Quantifiable Differentiation Versus Closest Analogs


GABAergic Activity: Unique Agonist Profile Not Observed in Unsubstituted Analogs

Isoxazol-3-YL-methylamine hydrochloride is reported as a gamma-aminobutyric acid (GABA) agonist that inhibits the synthesis of glutamate and aspartate, and produces depolarizing responses in rat hippocampal neurons . In contrast, the closely related analog isoxazol-3-ylmethanamine (CAS 131052-58-9), which lacks the N-methyl group, is primarily described as a general synthetic intermediate with no specific GABAergic activity reported in the literature .

Neuroscience GABA Receptor Epilepsy Parkinson's Disease

Enhanced Hydrolytic Stability Conferred by C3-N-Methyl Substitution

Isoxazoles lacking substitution at the C(3) position are known to undergo hydrolytic ring opening via a Kemp elimination, forming reactive cyanoenol intermediates under physiological conditions [1]. Isoxazol-3-YL-methylamine hydrochloride, with its N-methyl group at C(3), is expected to be significantly more stable. While direct comparative stability data for this compound is not publicly available, the class-level inference is that C(3)-substituted isoxazoles demonstrate superior metabolic stability and reduced potential for reactive metabolite formation compared to C(3)-unsubstituted analogs [1].

Medicinal Chemistry Drug Stability Metabolism Pharmacokinetics

Divergent Synthetic Utility: N-Methylamine Handle Enables Distinct Derivatization Pathways

The N-methylamine moiety in Isoxazol-3-YL-methylamine hydrochloride provides a unique reactive handle for further derivatization compared to primary amine or unsubstituted isoxazole building blocks. This group can undergo selective N-alkylation, acylation, or reductive amination to install diverse pharmacophores, a key advantage in library synthesis and SAR exploration [1]. In contrast, isoxazol-3-ylmethanamine offers only a primary amine, limiting the scope of chemoselective transformations without protection/deprotection steps .

Organic Synthesis Building Block Medicinal Chemistry Late-Stage Functionalization

Altered Physicochemical Profile: Enhanced Lipophilicity and BBB Permeability Potential

N-methylation typically increases lipophilicity (LogP) and reduces hydrogen-bond donor count, which can improve membrane permeability and blood-brain barrier (BBB) penetration. Isoxazol-3-YL-methylamine hydrochloride has a computed LogP of 0.405 , whereas the primary amine analog isoxazol-3-ylmethanamine has a lower predicted LogP (~0.2) [1]. The hydrochloride salt form further enhances aqueous solubility, striking a balance suitable for both in vitro assays and in vivo CNS studies.

Physicochemical Properties Drug Design CNS Penetration ADME

Optimal Deployment Scenarios for Isoxazol-3-YL-methylamine hydrochloride (CAS 1273566-13-4)


Neuroscience Drug Discovery: GABAergic Modulator Hit Finding and Lead Optimization

Isoxazol-3-YL-methylamine hydrochloride should be prioritized as a core scaffold in high-throughput screening (HTS) libraries or fragment-based drug discovery (FBDD) campaigns targeting GABA receptors for epilepsy, Parkinson's disease, or anxiety disorders. Its unique agonist activity and ability to modulate neurotransmitter synthesis make it a superior starting point compared to generic isoxazole analogs lacking this pharmacological signature.

Medicinal Chemistry: Building Block for CNS-Penetrant Compound Libraries

Given its balanced physicochemical profile (computed LogP = 0.405) and predicted hydrolytic stability, this compound is ideally suited for constructing CNS-focused chemical libraries. The N-methylamine handle enables diverse late-stage functionalization without protection steps, accelerating SAR exploration [1].

Chemical Biology: Probe Development for Studying GABAergic Signaling Pathways

Researchers investigating the role of GABAergic signaling in neuronal function can employ this compound as a chemical probe. Its documented effects on hippocampal neuron depolarization and neurotransmitter synthesis inhibition provide a validated phenotypic anchor for mechanism-of-action studies, unlike structurally similar but biologically uncharacterized isoxazole building blocks.

Process Chemistry: Synthesis of Advanced Pharmaceutical Intermediates

As a stable hydrochloride salt with a reactive N-methylamine group, this building block is suitable for multi-step synthesis of pharmaceutical intermediates. Its enhanced stability against hydrolytic degradation [2] reduces byproduct formation and improves overall yield in large-scale preparations, making it a cost-effective choice for medicinal chemistry support.

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